![molecular formula C19H16N6O3S B2487954 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)méthyl)amino)-2-oxoéthyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1203121-57-6](/img/structure/B2487954.png)

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)méthyl)amino)-2-oxoéthyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

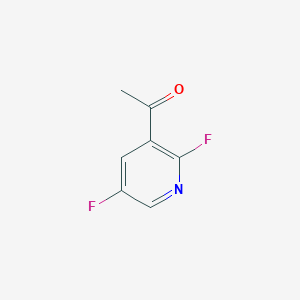

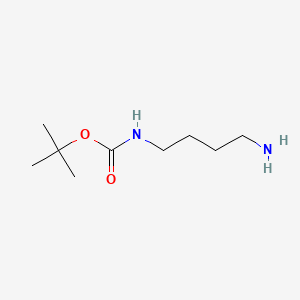

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Les composés contenant de l'imidazole ont démontré des propriétés antibactériennes. Des chercheurs ont synthétisé des dérivés de 1,3-diazole (la structure principale de l'imidazole) qui présentent une activité antibactérienne contre divers agents pathogènes. Ces composés pourraient potentiellement servir de nouveaux antibiotiques ou contribuer à lutter contre la résistance aux antimicrobiens .

Potentiel anticancéreux

Compte tenu des diverses activités biologiques associées aux dérivés de l'imidazole, il vaut la peine d'étudier leur potentiel en thérapie anticancéreuse. La structure unique du composé peut interagir avec des cibles cellulaires impliquées dans la progression du cancer. Des études supplémentaires sont nécessaires pour explorer son efficacité contre des types de cancer spécifiques .

Propriétés antivirales

Les molécules à base d'imidazole ont été évaluées pour leur activité antivirale. Bien que des données spécifiques sur notre composé soient rares, des structures similaires se sont montrées prometteuses contre les virus influenza et d'autres agents pathogènes. Enquêter sur ses effets sur la réplication virale pourrait être précieux .

Effets anti-inflammatoires

Les dérivés de l'imidazole présentent souvent des propriétés anti-inflammatoires. Notre composé pourrait moduler les voies inflammatoires, le rendant pertinent pour des affections comme la polyarthrite rhumatoïde ou d'autres maladies inflammatoires .

Liaison à l'ADN et applications thérapeutiques potentielles

La partie benzimidazole de notre composé possède des propriétés uniques liées à la liaison à l'ADN. Comprendre ses interactions avec les acides nucléiques pourrait conduire à des applications en thérapie génique ou en systèmes de délivrance de médicaments .

Activité de piégeage des radicaux libres

Les composés contenant de l'imidazole peuvent agir comme des antioxydants en piégeant les radicaux libres. Cette propriété est cruciale pour protéger les cellules des dommages oxydatifs et peut avoir des implications dans les maladies liées à l'âge ou les affections neurodégénératives .

Inhibition de l'élastase

Si notre composé inhibe l'élastase (une enzyme impliquée dans la dégradation des tissus), il pourrait trouver des applications dans la cicatrisation des plaies, la réparation des tissus, ou même dans des formulations cosmétiques .

Autres utilisations potentielles

Les dérivés de l'imidazole ont été explorés dans divers domaines, notamment les agents antipyrétiques, les médicaments antiallergiques, et plus encore. Enquêter sur les effets de notre composé dans ces contextes pourrait révéler des applications supplémentaires .

Siwach, A., & Verma, P. K. (2021). Synthèse et potentiel thérapeutique des composés contenant de l'imidazole. BMC Chemistry, 15(1), 12. En savoir plus Xie, Y., et al. (2020). Synthèse, élucidation de la structure cristalline aux rayons X et analyse de la surface de Hirshfeld d'un dérivé de benzimidazole thiourée. RSC Advances, 10(27), 15934-15941. En savoir plus Yadav, A., et al. (2024). Conception et synthèse de dérivés de benzo[d]imidazo-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazole comme agents antiviraux potentiels. Medicinal Chemistry Research, 33(7), 3395-3407. En savoir plus

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety, which is present in this compound, have been known to target a variety of biological receptors and enzymes .

Mode of Action

Imidazole-containing compounds have been broadly examined for their potential in antimicrobial and anticancer studies . They interact with their targets and induce changes that can lead to the inhibition of certain biological processes .

Biochemical Pathways

Imidazole-containing compounds have been known to affect a variety of biochemical pathways, including those involved in antimicrobial and anticancer activities .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole-containing compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action of imidazole-containing compounds can be influenced by various factors, including the ph of the environment, the presence of other compounds, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c26-16-6-5-11(8-20-16)18(28)25-19-22-12(10-29-19)7-17(27)21-9-15-23-13-3-1-2-4-14(13)24-15/h1-6,8,10H,7,9H2,(H,20,26)(H,21,27)(H,23,24)(H,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZFPUTJUFRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)

![3-(3-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2487883.png)

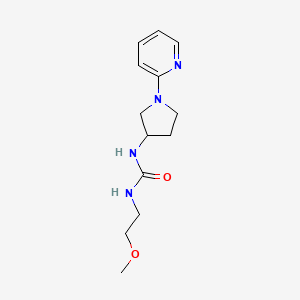

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)

![(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2487889.png)

![N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2487891.png)

![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)